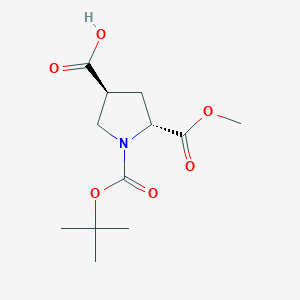

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 2306246-06-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₂H₁₉NO₆ and a molecular weight of 273.28 g/mol . It features a pyrrolidine ring substituted with three functional groups:

- A tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- A methoxycarbonyl ester at the 5-position.

- A carboxylic acid group at the 3-position.

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and peptidomimetics. Its stereochemistry (3S,5R) is critical for biological activity and synthetic utility .

Properties

Molecular Formula |

C12H19NO6 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

(3S,5R)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(9(14)15)5-8(13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m0/s1 |

InChI Key |

HMHBAEDPNFIUEI-JGVFFNPUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Enantioselective Hydrogenation

This method involves:

- Catalyst Use : Ruthenium-based catalysts such as [Ru(OAc)₂((R)-MeOBIPHEP)] are commonly used for asymmetric hydrogenation.

- Reaction Medium : Methanol is often chosen as the solvent.

- Temperature and Pressure : Reactions are conducted at moderate temperatures (~30°C) and high hydrogen pressures (~40 bar).

- Outcome : High enantiomeric excess (>99.9%) and purity (>98%) are achieved.

Boc Protection

The Boc group is introduced using tert-butyldicarbonate in the presence of a base (e.g., triethylamine). This step stabilizes the intermediate against nucleophilic attack during subsequent transformations.

Esterification

Methoxycarbonyl functionality is introduced via reaction with methanol and an appropriate acid catalyst (e.g., sulfuric acid or trifluoroacetic acid). This step ensures efficient conversion while maintaining stereochemical integrity.

Purification Techniques

After synthesis:

- Extraction and Washing : Organic solvents like diethyl ether are used for extraction, followed by washing with aqueous solutions (e.g., NaHCO₃).

- Precipitation : The product is precipitated at its isoelectric point by adjusting pH using HCl.

- Filtration and Drying : The precipitate is filtered, washed with water and ethanol, and dried under vacuum to obtain a pure solid.

Key Experimental Findings

| Step | Conditions | Yield (%) | Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Enantioselective Hydrogenation | Methanol solvent, 30°C, 40 bar H₂ pressure | >99 | >98 | >99.9 |

| Boc Protection | tert-butyldicarbonate, triethylamine | ~95 | >97 | N/A |

| Esterification | Methanol, trifluoroacetic acid | ~90 | >95 | N/A |

Notes on Optimization

To maximize yield and purity:

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 273.28 g/mol. Its structure features a pyrrolidine ring with tert-butoxycarbonyl and methoxycarbonyl groups, which are crucial for its reactivity and interaction with biological systems.

Synthetic Applications

2.1. Building Block in Organic Synthesis

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity. The protective groups (tert-butoxycarbonyl and methoxycarbonyl) facilitate selective reactions, allowing for the synthesis of complex molecules with multiple functional groups.

2.2. Peptide Synthesis

This compound is particularly valuable in peptide synthesis due to its ability to form stable amides and esters. It can be incorporated into peptide chains to modify their properties, enhancing stability and bioavailability.

Pharmaceutical Applications

3.1. Drug Development

The compound's structural features make it a candidate for the development of new pharmaceuticals targeting various diseases. Its derivatives have been studied for their potential as anti-inflammatory agents, neuroprotective compounds, and in the treatment of metabolic disorders.

3.2. Targeting Kynurenine Pathway

Recent studies have highlighted the role of compounds related to the kynurenine pathway in neurodegenerative diseases and mental health disorders. The modulation of this pathway through derivatives of this compound may offer therapeutic avenues for conditions like depression and schizophrenia .

Case Studies

4.1. Neuroprotective Effects

Research has indicated that derivatives of this compound can exhibit neuroprotective effects by modulating oxidative stress pathways . For instance, studies on related compounds have shown promising results in reducing neuronal damage in models of Alzheimer's disease.

4.2. Anti-inflammatory Properties

Another area of investigation focuses on the anti-inflammatory properties of this compound's derivatives, which may be beneficial in treating autoimmune diseases . Clinical trials are underway to assess their efficacy in reducing inflammation markers in patients with chronic inflammatory conditions.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; used in peptide synthesis |

| Pharmaceuticals | Potential drug candidates for anti-inflammatory, neuroprotective, and metabolic disorders |

| Neuroprotection | Modulation of oxidative stress pathways; potential treatment for neurodegenerative diseases |

| Anti-inflammatory | Investigated for efficacy in chronic inflammatory diseases |

Mechanism of Action

The mechanism of action of (3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes, influencing their activity. The tert-butoxycarbonyl and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site and modulating its effects.

Comparison with Similar Compounds

Diastereomer: (3S,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic Acid

Key Differences :

- Physical Properties :

| Property | (3S,5R) Isomer | (3S,5S) Isomer |

|---|---|---|

| Molecular Weight | 273.28 g/mol | 273.28 g/mol |

| Storage Conditions | 2–8°C, dry | 2–8°C, dry |

| Hazard Statements | H302, H315, H319, H335 | H302, H315, H319, H335 |

Both isomers share identical molecular formulas and hazard profiles but differ in stereochemical orientation, which may influence their utility in asymmetric synthesis or target binding .

Piperidine Analogue: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Key Differences :

- Core Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring), altering ring strain and conformational flexibility.

- Substituents : Features a phenyl group at the 4-position instead of a methoxycarbonyl group.

- Hazards :

| Property | Target Compound | Piperidine Analogue |

|---|---|---|

| Acute Toxicity (Oral) | H302 (Harmful) | H302 (Harmful) |

| Skin Irritation | H315 | H315 |

| Respiratory Irritation | H335 | H335 |

The piperidine analogue (CAS: 652971-20-5) exhibits similar hazards but is tailored for applications requiring aromatic interactions, such as kinase inhibitor development .

Methyl-Substituted Derivative: (3R,5R)-1-[(tert-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic Acid

Key Differences :

- Substituent : Replaces methoxycarbonyl with a methyl group , reducing polarity and altering solubility.

- Molecular Weight : Lower at 229.27 g/mol (vs. 273.28 g/mol for the target compound) .

- Hazards :

| Hazard | Target Compound | Methyl Derivative |

|---|---|---|

| Acute Toxicity (Oral) | H302 | H302 |

| Skin Irritation | H315 | H312 (Skin contact) |

This derivative (CAS: 1932018-83-1) is simpler synthetically but less versatile in forming ester or amide linkages .

Piperidine Tricarboxylate Derivatives

Key Differences :

- Applications : Used in metal-catalyzed reactions or as ligands in coordination chemistry due to their tricarboxylate structure .

Research Implications

- Stereochemistry : The (3S,5R) configuration offers unique binding properties compared to its (3S,5S) diastereomer, making it preferable in enantioselective catalysis .

- Hazard Management : All compounds require careful handling due to shared hazards (e.g., H302 for oral toxicity), necessitating standardized safety protocols .

- Structural Versatility : Piperidine derivatives provide expanded ring flexibility, while methyl-substituted analogues simplify synthetic steps at the cost of functional diversity .

Biological Activity

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following chemical properties:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound's structure allows it to function as a prodrug that can be converted into active metabolites within biological systems. This transformation enhances its therapeutic efficacy against various diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The following table summarizes key findings from various studies regarding its anticancer efficacy:

These results indicate that the compound can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown anti-inflammatory properties. A study evaluated its effect on inflammatory markers in vitro:

- Cell Type: RAW 264.7 Macrophages

- Concentration Range: 1 µM to 50 µM

- Findings: Significant reduction in TNF-alpha and IL-6 levels at concentrations above 10 µM .

Case Studies

Case Study 1: Antitumor Efficacy in Vivo

A recent in vivo study assessed the antitumor efficacy of this compound using a mouse model implanted with human tumor cells. The results indicated a tumor growth inhibition rate of approximately 65% compared to the control group after treatment for four weeks .

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of the compound. Mice were administered varying doses over a period of two weeks. No significant adverse effects were observed at doses up to 100 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic routes are commonly employed for (3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving enantioselective pyrrolidine ring formation, Boc-protection, and methoxycarbonyl introduction. For example, enantiomerically pure derivatives of similar scaffolds are synthesized using chiral starting materials like (2S,4S,5R)-pyrrolidine-2,4-dicarboxylates, followed by coupling reactions and protection/deprotection steps . Optimization includes temperature control (e.g., 40–100°C for coupling), inert atmospheres to prevent oxidation, and catalytic systems like Pd(OAc)₂ with XPhos ligands for cross-coupling . Yield improvements may involve adjusting stoichiometry or using high-purity reagents.

Q. Which analytical techniques are critical for confirming stereochemical integrity and purity?

- NMR Spectroscopy : Key for confirming stereochemistry; coupling constants (e.g., -values) and NOE correlations differentiate diastereomers. Enantiomeric excess (>99% ee) is validated via chiral HPLC using columns like Chiralcel OD .

- Melting Point and Purity Analysis : Differential scanning calorimetry (DSC) or capillary melting point apparatuses are used, with purity cross-referenced against literature values (e.g., mp 144–146°C for enantiopure analogs) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₇H₂₃NO₄, MW 305.37 g/mol) .

Q. What storage conditions are recommended to maintain compound stability?

Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Stability data for related compounds indicate no decomposition under recommended conditions, but prolonged storage may require periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under acidic/basic conditions?

Discrepancies arise from variable experimental setups (e.g., solvent polarity, temperature). Methodological approaches include:

- Controlled Stress Testing : Expose the compound to pH gradients (1–13) at 25–60°C and monitor degradation via LC-MS.

- Incompatibility Screening : Test interactions with common reagents (e.g., TFA for Boc deprotection) to identify hazardous byproducts .

- Cross-Referencing : Compare decomposition pathways with structurally similar compounds, such as piperidine-3-carboxylic acid derivatives, which show sensitivity to strong oxidizers .

Q. What strategies prevent racemization during enantioselective synthesis?

- Low-Temperature Coupling : Perform acylations or esterifications below 0°C to minimize epimerization.

- Chiral Auxiliaries : Use enantiopure intermediates like (2S,4S,5R)-pyrrolidine-2,4-dicarboxylates to enforce stereochemical control .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively retain the desired enantiomer .

Q. How can mechanistic studies elucidate the compound’s role in biological systems (e.g., anticancer activity)?

- In Vitro Assays : Evaluate PI3K/Akt pathway modulation using cell lines (e.g., hormone-refractory prostate cancer models) with Western blotting for phosphorylated targets .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., bromophenyl groups) to identify critical pharmacophores .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from related compounds .

Methodological Considerations

Q. What protocols ensure safe disposal of this compound in academic labs?

- Waste Segregation : Separate from incompatible materials (e.g., strong bases).

- Licensed Disposal Services : Engage certified contractors for incineration or chemical neutralization, adhering to EPA/DOT guidelines .

- Lab-Specific SOPs : Document procedures for spill containment (e.g., absorbent materials, PPE protocols) .

Q. How should researchers address incomplete toxicological data in safety assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.